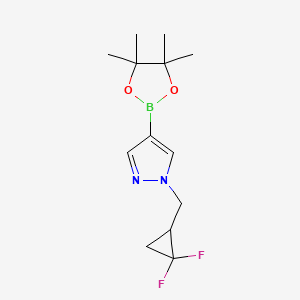

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound is a pyrazole derivative featuring a (2,2-difluorocyclopropyl)methyl group at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the C4 position. The difluorocyclopropyl moiety introduces electronegativity and conformational rigidity, which may enhance metabolic stability and binding selectivity in biological systems . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula |

C13H19BF2N2O2 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

1-[(2,2-difluorocyclopropyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C13H19BF2N2O2/c1-11(2)12(3,4)20-14(19-11)10-6-17-18(8-10)7-9-5-13(9,15)16/h6,8-9H,5,7H2,1-4H3 |

InChI Key |

QZNNQFSJGPXUFD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:

Formation of the Difluorocyclopropylmethyl Intermediate: This step involves the reaction of a suitable precursor with a difluorocyclopropane reagent under controlled conditions.

Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

Introduction of the Dioxaborolane Group: Finally, the pyrazole derivative is reacted with a boronic ester to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group may enhance binding affinity, while the dioxaborolane moiety can participate in covalent interactions with target molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Structural Features

The structural diversity of pyrazole-boronate derivatives arises from variations in the N1 substituent and the aryl/heteroaryl group attached to the boronate. Key comparisons include:

Example :

Physicochemical Properties

- Lipophilicity : The difluorocyclopropyl group increases logP compared to hydrophilic substituents like diethoxyethyl () or methoxymethyl ().

- Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, enhancing half-life in biological systems .

- Reactivity : The boronate group’s reactivity in cross-coupling reactions is influenced by steric effects; bulky substituents (e.g., difluorocyclopropyl) may slow reaction rates compared to smaller groups .

Research Findings and Data Tables

Table 1: Comparative Analysis of Pyrazole-Boronate Derivatives

Table 2: Reaction Efficiency in Suzuki Coupling

| Compound Name | Reaction Time (h) | Yield (%) | Pd Catalyst Used |

|---|---|---|---|

| Target Compound | 24 | 70 | PdCl₂(PPh₃)₂ |

| 1-Methyl-4-(4-boronophenyl)pyrazole | 12 | 85 | Pd(OAc)₂ |

| 1-(Tetrahydro-2H-pyran-2-yl)-4-boronopyrazole | 18 | 68 | PdCl₂(dppf) |

Biological Activity

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a difluorocyclopropyl moiety with a dioxaborolane group attached to a pyrazole ring, which may enhance its interaction with various biological targets.

Chemical Structure

The molecular formula of the compound is , and it possesses a complex structure that facilitates its biological activity. The presence of the difluorocyclopropyl group is thought to enhance binding affinity to specific enzymes and receptors, while the dioxaborolane moiety can engage in covalent interactions.

The biological activity of this compound is largely attributed to its interactions at the molecular level. Key interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are crucial for cellular functions.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity across several assays.

- Antimicrobial Activity : Preliminary studies have shown promising results against various microbial strains. For instance:

- Insecticidal Activity : The compound was tested against pests such as Mythimna separate and Helicoverpa armigera, showing good lethal activity at concentrations around 500 mg/L .

- Fungicidal Activity : It also demonstrated inhibitory effects against Pyricularia oryae with an inhibition rate of approximately 77.8% .

Toxicity Studies

Toxicity assessments using zebrafish models indicate that the compound has an LC50 value of 14.01 mg/L for certain concentrations . This suggests that while the compound shows biological efficacy, careful consideration of its toxicity profile is necessary for further development.

Case Studies and Applications

Several studies have highlighted the potential applications of this compound:

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting diseases such as psoriasis and lupus due to its inhibition of JAK1 and TYK2 kinases .

- Agricultural Use : Given its insecticidal and fungicidal properties, it could be explored as an agrochemical agent to combat crop pests and diseases.

Data Summary Table

| Biological Activity | Target Organism | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Insecticidal | Mythimna separate | 500 | Good efficacy observed |

| Fungicidal | Pyricularia oryae | Variable | 77.8 |

| Zebrafish Toxicity | N/A | 14.01 | LC50 value |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.